2-(Piperazin-1-yl)pyrimidin-5-ol

Vue d'ensemble

Description

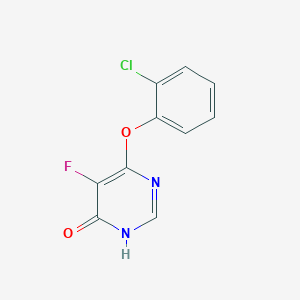

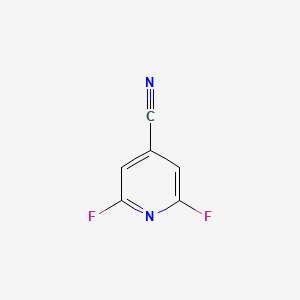

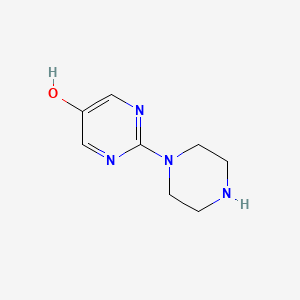

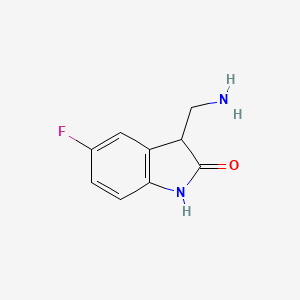

2-(Piperazin-1-yl)pyrimidin-5-ol is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol It is characterized by the presence of a piperazine ring attached to a pyrimidine ring with a hydroxyl group at the 5-position of the pyrimidine ring

Mécanisme D'action

Target of Action

The primary target of 2-(Piperazin-1-yl)pyrimidin-5-ol is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function . It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor , which is involved in several biological and neurological processes.

Biochemical Pathways

The antagonistic action on the α2-adrenergic receptor can lead to increased release of norepinephrine, which can affect various downstream pathways involved in physiological responses such as vasoconstriction, and the regulation of mood and cognition . The partial agonistic effect on the 5-HT1A receptor can influence serotonin signaling, which plays a key role in mood regulation .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its primary targets. By antagonizing the α2-adrenergic receptor, it can modulate the release of norepinephrine, potentially leading to alterations in physiological responses regulated by this neurotransmitter . Its partial agonistic action on the 5-HT1A receptor can influence serotonin signaling, potentially impacting mood regulation .

Analyse Biochimique

Biochemical Properties

2-(Piperazin-1-yl)pyrimidin-5-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metals such as zinc (II) and copper (II), which can influence the stability of these complexes. The presence of auxiliary amines and other substituents can significantly affect the stability and reactivity of these complexes . Additionally, the compound has been found to interact with nucleophilic reagents, leading to the formation of dialkylamino derivatives.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown antiproliferative activity against certain cancer cell lines, indicating its potential as an anticancer agent . The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Additionally, the compound’s interaction with metal ions and nucleophilic reagents suggests that it can modulate various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. It has been found that the compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term effects on cellular function have also been observed, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, which is important to consider when developing therapeutic applications. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form complexes with metal ions suggests that it can influence metabolic flux and metabolite levels . Additionally, the compound’s interaction with nucleophilic reagents indicates that it can participate in various chemical reactions, leading to the formation of new metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors in determining its biological activity. The compound can interact with transporters and binding proteins, which can influence its localization and accumulation within cells . Understanding the transport and distribution of this compound is crucial for developing effective therapeutic strategies and optimizing its delivery to target tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol typically involves the reaction of piperazine with a pyrimidine derivative under controlled conditions. One common method involves the condensation of piperazine with 2-chloropyrimidine-5-ol in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Piperazin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperazinylpyrimidine derivative.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(Piperazin-1-yl)pyrimidin-5-one, while substitution reactions can introduce various functional groups onto the piperazine ring .

Applications De Recherche Scientifique

2-(Piperazin-1-yl)pyrimidin-5-ol has several scientific research applications, including:

Pharmacokinetics and Metabolism: It has been studied for its pharmacokinetic properties and metabolism in various organisms.

Anticancer Properties: Derivatives of this compound have shown potential anticancer properties, with some demonstrating antiproliferative effects against human cancer cell lines.

Antimicrobial Activity: Some derivatives exhibit significant antimicrobial activity against various microorganism strains.

Inhibitory Activity and Selectivity: Certain derivatives have been found to selectively inhibit monoamine oxidase (MAO)-A, which is relevant in the treatment of neurological disorders.

Antihypertensive and Antipsychotic Agents: Derivatives have also been synthesized and tested for their antihypertensive and antipsychotic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 2-(Piperazin-1-yl)pyrimidin-5-ol include:

1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various biochemical studies.

2-(1-Piperazinyl)pyrimidine: Another piperazine derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both a piperazine ring and a hydroxyl group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for research in various scientific fields.

Propriétés

IUPAC Name |

2-piperazin-1-ylpyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9,13H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKRAKYZQCJDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653105 | |

| Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-85-2 | |

| Record name | 1-(5-Hydroxy-2-pyrimidinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-HYDROXY-2-PYRIMIDINYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2FEY43FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

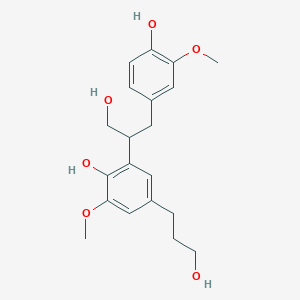

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

![2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B3029077.png)